4-Pentylbenzaldehyde oxime
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Overview
Description
4-Pentylbenzaldehyde oxime is an organic compound with the molecular formula C12H17NO. It belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is derived from 4-pentylbenzaldehyde and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylbenzaldehyde oxime can be synthesized through the condensation reaction of 4-pentylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the oxime to amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogenation catalysts can be used.
Substitution: Reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) can facilitate substitution reactions.
Major Products:
Oxidation: Yields nitriles.
Reduction: Produces primary or secondary amines.
Substitution: Forms various substituted oxime derivatives.
Scientific Research Applications
4-Pentylbenzaldehyde oxime has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-pentylbenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) enzymes, which are inhibited by organophosphate compounds. This reactivation is crucial in counteracting the toxic effects of organophosphates .
Comparison with Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the pentyl group.
4-Methylbenzaldehyde oxime: Contains a methyl group instead of a pentyl group.
4-Ethylbenzaldehyde oxime: Contains an ethyl group instead of a pentyl group
Uniqueness: 4-Pentylbenzaldehyde oxime is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(NE)-N-[(4-pentylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-11-6-8-12(9-7-11)10-13-14/h6-10,14H,2-5H2,1H3/b13-10+ |
InChI Key |
RWRBIFAHYUXCHC-JLHYYAGUSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=N/O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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